molecular formula C15H12ClN5O B5736509 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B5736509
M. Wt: 313.74 g/mol
InChI Key: RXHQVTQABLHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be useful in a range of laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects, and may be useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, this compound has been shown to have neuroprotective effects, making it useful for studying neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound, which may lead to new insights into cellular processes such as DNA replication and cell division.

Synthesis Methods

The synthesis of 2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzamide with 2-pyridinemethanamine and sodium azide in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield the final product.

Scientific Research Applications

2-chloro-N-(2-pyridinylmethyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer properties, and has been used in studies investigating the mechanisms of cancer cell death. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-14-5-4-12(21-9-19-20-10-21)7-13(14)15(22)18-8-11-3-1-2-6-17-11/h1-7,9-10H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQVTQABLHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.